1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
Overview
Description
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H11N3O2S and its molecular weight is 189.24 g/mol. The purity is usually 95%.
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Biological Activity
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyrazole derivatives with sulfonyl chlorides. The characterization of these compounds is often performed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis to confirm their structural integrity and purity.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of pyrazole-4-sulfonamide derivatives were synthesized and tested for their in vitro antiproliferative activity against U937 cells. The half-maximal inhibitory concentration (IC50) values were determined, revealing promising results for specific derivatives, which could lead to the development of new anticancer agents .
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 10 ± 2 | U937 |
Compound B | 15 ± 3 | U937 |
This compound | TBD | TBD |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole compounds have shown notable anti-inflammatory effects. For example, certain derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. This suggests that this compound could be explored further for its potential in treating inflammatory diseases .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to various diseases. Pyrazole derivatives have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Compounds similar to this compound have shown low nanomolar inhibition against both LDHA and LDHB isoforms, indicating their potential as therapeutic agents in cancer treatment .
Study on Anticancer Properties
A study focused on the synthesis and evaluation of pyrazole-based compounds highlighted the effectiveness of certain derivatives in inhibiting cancer cell proliferation. The research utilized high-throughput screening methods to identify lead compounds with potent activity against human cancer cell lines .
Study on Anti-inflammatory Effects
In a comparative study assessing the anti-inflammatory properties of various pyrazole derivatives, it was found that some compounds significantly reduced inflammatory markers in vitro. These findings suggest that modifications in the pyrazole structure can enhance its therapeutic efficacy .
Properties
IUPAC Name |
1-propylsulfonylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-2-3-12(10,11)9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBFDURMBUEGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.